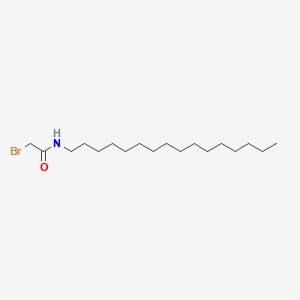

2-Bromo-N-hexadecylacetamide

Beschreibung

Significance of Alpha-Haloacetamides in Organic Synthesis and Chemical Biology

Alpha-haloacetamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to the amide carbonyl group. This structural feature renders them highly reactive and versatile building blocks in organic synthesis. rsc.org They are particularly valued for their ability to participate in the construction of complex nitrogen-containing heterocycles (aza-heterocycles), many of which are of significant biological interest. rsc.org The reactivity of these compounds, including their role in domino and cycloaddition reactions, can be finely tuned based on the substituents attached to the amide nitrogen. rsc.org

In the realm of chemical biology, alpha-haloacetamides serve as crucial tools for probing biological systems. Their electrophilic nature allows them to act as covalent inhibitors, forming stable bonds with nucleophilic residues, such as cysteine, on proteins. nih.govacs.org This covalent modification can alter protein function, enabling researchers to study cellular pathways and identify therapeutic targets. nih.gov The ability to design haloacetamides with tunable reactivity is a key strategy in the development of targeted covalent inhibitors for diseases like cancer. nih.gov

Contextualizing Long-Chain Amides in Contemporary Chemical Research

Long-chain amides, also known as fatty acid amides, are a biologically significant family of lipids. nih.gov These molecules, which feature a long hydrocarbon tail attached to an amide headgroup, are integral to a wide array of physiological processes. wikipedia.org They are involved in cell-to-cell communication, inflammation, metabolic homeostasis, and motor control. wikipedia.org The discovery of endogenous long-chain amides like anandamide, which acts as a neurotransmitter, has spurred considerable research into this class of compounds. nih.gov

A key characteristic of long-chain amides is their amphiphilicity—possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature drives them to self-assemble into organized nanostructures, such as micelles and vesicles, in aqueous environments. acs.orgresearchgate.net This behavior is fundamental to their biological roles and is harnessed in materials science and medicine to create nanoscale drug carriers and other functional biomaterials. nih.gov The study of these self-assembling systems helps to mimic biological processes and develop novel technologies for drug delivery. acs.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-N-hexadecylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFRJSBFZDHSLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673825 |

Source

|

| Record name | 2-Bromo-N-hexadecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-61-0 |

Source

|

| Record name | 2-Bromo-N-hexadecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Bromo N Hexadecylacetamide

Synthetic Routes for 2-Bromo-N-hexadecylacetamide

The synthesis of this compound can be achieved through established protocols and alternative, modern methodologies aimed at improving reaction conditions and efficiency.

Established Synthetic Protocols Involving Aminohexadecanes and Bromoacetyl Halides

The most common and well-established method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between hexadecylamine (B48584) (also known as 1-aminohexadecane) and a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This reaction is a straightforward amidation process where the amino group of the long-chain amine attacks the electrophilic carbonyl carbon of the bromoacetyl halide, leading to the formation of the amide bond and the elimination of a hydrogen halide.

The reaction is typically carried out in a suitable organic solvent, often a polar aprotic solvent like dichloromethane (B109758) or dimethylformamide, which helps to dissolve the reactants and facilitate the reaction. nih.gov A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the hydrogen halide byproduct, driving the reaction to completion. nih.gov The reaction temperature is a critical parameter and is generally kept low initially, then allowed to warm to room temperature or gently heated to ensure the reaction proceeds efficiently without significant side product formation.

An alternative established route involves the bromination of N-hexadecylacetamide. This method requires controlled conditions to ensure selective bromination at the α-position of the acetamide (B32628) group. Reagents like bromine in an appropriate solvent are used, often at low temperatures to prevent over-bromination.

| Reactants | Reagents & Conditions | Product | Key Features |

| Hexadecylamine, Bromoacetyl halide (bromide or chloride) | Polar aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), Controlled temperature | This compound | Direct, high-yielding, common laboratory method. |

| N-Hexadecylacetamide | Bromine or other brominating agent, Controlled temperature | This compound | Selective α-bromination required. |

Exploration of Alternative Amide Bond Formation Strategies

In the pursuit of greener and more efficient synthetic methods, alternative strategies for amide bond formation have been explored. These methods often offer advantages such as shorter reaction times, milder conditions, and the avoidance of hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates significantly. mdpi.comderpharmachemica.com The N-alkylation of amides can be rapidly achieved under solvent-free, phase-transfer catalytic (PTC) conditions using microwave heating. mdpi.com This approach involves mixing the amide with an alkyl halide and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), and irradiating the mixture in a microwave oven. mdpi.com This method can be adapted for the synthesis of this compound, potentially reducing reaction times from hours to minutes and often proceeding without the need for a solvent. mdpi.comresearchgate.net

Enzyme-Catalyzed Amide Bond Formation: Biocatalysis offers a green and highly selective alternative for amide bond formation. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the amidation of carboxylic acids with amines in organic solvents. mdpi.com This enzymatic approach could be applied to the synthesis of this compound by reacting bromoacetic acid with hexadecylamine in the presence of a suitable lipase. This method is advantageous for its mild reaction conditions and high selectivity, often yielding pure products with minimal need for purification. mdpi.com

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. mdpi.comresearchgate.net | Increased efficiency, reduced waste, and faster production. |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.govrsc.orgresearchgate.net | High purity of product, avoidance of harsh reagents and conditions. |

Derivatization of this compound

The presence of the reactive bromine atom in this compound makes it a versatile intermediate for further chemical modifications, allowing for the synthesis of a variety of functionalized molecules.

Transformation into Amide-Functionalized Ionic Liquids

Amide-functionalized ionic liquids (AFILs) are a class of ionic liquids that contain an amide group in their cationic or anionic structure. These compounds are of interest due to their unique properties and potential applications in various fields. This compound serves as an excellent precursor for the synthesis of such ionic liquids.

The synthesis typically involves the quaternization of a nitrogen-containing heterocyclic compound, such as an imidazole (B134444) or pyridine derivative, with this compound. The lone pair of electrons on the nitrogen atom of the heterocycle attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new C-N bond. This results in the formation of a cationic imidazolium (B1220033) or pyridinium (B92312) salt with the bromide as the counter-ion. These resulting ionic liquids possess the long hexadecyl chain, which imparts significant surface activity.

| Heterocycle | Reaction Type | Product Type |

| 1-Methylimidazole | Quaternization | 1-(2-(Hexadecylamino)-2-oxoethyl)-3-methyl-1H-imidazol-3-ium bromide |

| Pyridine | Quaternization | 1-(2-(Hexadecylamino)-2-oxoethyl)pyridin-1-ium bromide |

Modification at the Bromo-Substituted Acyl Moiety

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for a variety of substitution reactions to introduce different functional groups.

Reaction with Amines: The bromine atom can be readily displaced by primary or secondary amines to form α-amino acetamide derivatives. clockss.orgyoutube.comyoutube.com This reaction is a standard nucleophilic substitution where the amine acts as the nucleophile. clockss.orgyoutube.comyoutube.com The resulting compounds incorporate an additional amino group, which can further alter the chemical and physical properties of the molecule, such as its polarity and basicity.

Reaction with Thiols: Similarly, thiols can react with this compound to yield thioether derivatives. mdpi.comnih.govrsc.org The sulfur atom of the thiol is a potent nucleophile that attacks the α-carbon, displacing the bromide ion. mdpi.comnih.govrsc.org This reaction is useful for introducing sulfur-containing moieties into the molecule, which can be of interest for various applications, including the formation of self-assembled monolayers on gold surfaces.

| Nucleophile | Product |

| Primary/Secondary Amine | 2-(Alkylamino)-N-hexadecylacetamide |

| Thiol | 2-(Alkylthio)-N-hexadecylacetamide |

Synthesis of Related N-Alkyl Haloacetamide Derivatives

The synthetic methodologies described for this compound can be extended to produce a range of related N-alkyl haloacetamide derivatives with varying alkyl chain lengths and different halogen substituents.

Varying the Alkyl Chain: By starting with different long-chain amines, a homologous series of N-alkyl-2-bromoacetamides can be synthesized. For example, using dodecylamine (B51217) or octadecylamine (B50001) in place of hexadecylamine would yield N-dodecyl-2-bromoacetamide and N-octadecyl-2-bromoacetamide, respectively. These variations in the alkyl chain length can be used to fine-tune the hydrophobic properties of the resulting molecules. The synthesis of N-dodecyliodoacetamide has been reported in the literature. nih.gov

Varying the Halogen: The bromo-substituent can be replaced with other halogens, such as chlorine or iodine, by using the corresponding haloacetyl halide in the initial synthesis. For instance, reacting hexadecylamine with chloroacetyl chloride or iodoacetyl chloride would produce N-hexadecyl-2-chloroacetamide and N-hexadecyl-2-iodoacetamide, respectively. researchgate.netwikipedia.orgwikipedia.org The reactivity of the resulting haloacetamide towards nucleophilic substitution will depend on the nature of the halogen, with the order of leaving group ability being I > Br > Cl. The synthesis of various N-substituted chloroacetamides has been described through the chloroacetylation of the corresponding amines. researchgate.netijpsr.info

| Alkyl Group | Halogen | Compound Name |

| Dodecyl (C12) | Bromo | N-Dodecyl-2-bromoacetamide |

| Octadecyl (C18) | Bromo | N-Octadecyl-2-bromoacetamide |

| Hexadecyl (C16) | Chloro | N-Hexadecyl-2-chloroacetamide |

| Hexadecyl (C16) | Iodo | N-Hexadecyl-2-iodoacetamide |

Chemical Reactivity and Mechanistic Investigations of Alpha Bromoacetamides

Reaction Pathways of the Alpha-Bromo Group

The carbon atom alpha to the carbonyl group is rendered electrophilic by the inductive effect of both the adjacent carbonyl and the bromine atom, making it a prime target for nucleophilic attack and a participant in elimination reactions.

For primary alpha-bromoacetamides like 2-Bromo-N-hexadecylacetamide, nucleophilic substitution typically proceeds via a bimolecular (S\textsubscriptN2) mechanism. libretexts.orgchemguide.co.uk This process is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The rate of this second-order reaction is dependent on the concentration of both the alpha-bromoacetamide and the attacking nucleophile. libretexts.org

Key features of the S\textsubscriptN2 reaction include:

Mechanism: A one-step process involving a transition state where the nucleophile and the leaving group are both partially bonded to the alpha-carbon. libretexts.orgchemguide.co.uk

Stereochemistry: The reaction proceeds with an inversion of configuration at the chiral center, if one exists. libretexts.org

Nucleophiles: The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted acetamides.

The efficiency of the substitution is influenced by several factors, as detailed in the table below.

| Factor | Influence on S\textsubscriptN2 Reaction | Rationale |

| Substrate Structure | Primary halides (like this compound) react fastest. | Minimal steric hindrance allows for easy backside attack by the nucleophile. byjus.com |

| Nucleophile Strength | Stronger, more negatively charged nucleophiles increase the reaction rate. | A stronger nucleophile is more effective at attacking the electrophilic carbon. For instance, a hydroxide (B78521) ion (OH⁻) is a better nucleophile than a water molecule (H₂O). byjus.com |

| Leaving Group Ability | Weaker bases are better leaving groups, accelerating the reaction. | Bromide (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr). byjus.com |

| Solvent | Polar aprotic solvents (e.g., dimethylformamide) are preferred. | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

This table summarizes factors influencing the bimolecular nucleophilic substitution (S\textsubscriptN2) reaction pathway.

Elimination reactions are often in competition with nucleophilic substitutions. libretexts.org In the case of alpha-bromoacetamides, this process involves dehydrohalogenation—the removal of a hydrogen atom from the beta-carbon and the bromine atom from the alpha-carbon to form an alkene. askfilo.comyoutube.com This reaction is typically favored by the use of strong, sterically hindered bases. libretexts.org

The reaction generally follows the Zaitsev rule , which posits that the major product will be the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com The mechanism is often a bimolecular elimination (E2), where the base abstracts a proton in a concerted step with the departure of the bromide leaving group. libretexts.org

| Condition | Favored Pathway | Rationale |

| Base/Nucleophile | S\textsubscriptN2: Strong, non-bulky nucleophiles. E2: Strong, sterically hindered bases (e.g., potassium tert-butoxide). | Bulky bases have difficulty accessing the alpha-carbon for substitution and are more likely to abstract a more accessible beta-proton, favoring elimination. libretexts.org |

| Temperature | E2: Higher temperatures. | Elimination reactions have higher activation energy and benefit more from increased temperature, as it helps to overcome the energy barrier for C-H bond breaking. |

| Substrate | S\textsubscriptN2: Primary halides. E2: Favored for secondary and tertiary halides. | While S\textsubscriptN2 is dominant for primary halides, the use of a strong base can still induce E2 elimination. byjus.comlibretexts.org |

This table provides a comparison of conditions that favor S\textsubscriptN2 versus E2 reactions for haloalkanes.

Reactivity of the Amide Linkage

The amide bond (–CO–NH–) is known for its significant stability, a result of resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo specific reactions under certain conditions.

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is generally a slow process that requires forcing conditions such as strong acid or base and heat. The stability of the amide bond is sensitive to steric hindrance from adjacent groups. nih.gov Studies on analogous peptide systems show that bulky substituents near the amide linkage can influence the rate of hydrolysis and other degradation pathways. nih.gov For instance, the rate of cyclization reactions, which can precede hydrolysis, is highly dependent on the size of the group on the C-terminal side of the amide. nih.gov Hydrolysis can proceed under both acidic and alkaline conditions, though the specific rates and pathways may differ. nih.gov

The formation of the amide C-N bond is a cornerstone of organic synthesis. Modern chemistry has developed sophisticated catalytic methods to achieve this transformation efficiently. While not a reaction of this compound itself, these strategies are central to the synthesis and chemical context of amides. Nickel-catalyzed cross-coupling reactions, for example, can form C-N bonds between (hetero)aryl chlorides and amides using a dual-base system. researchgate.net Similarly, copper-catalyzed methods are employed for the amination of aryl halides. researchgate.netnih.gov These advanced catalytic cycles, often involving Ni(0)/Ni(II) or Cu(I)/Cu(II) pathways, represent powerful strategies for constructing the amide frameworks found in complex molecules. researchgate.netnih.gov

Conformational Dynamics and Rotational Barriers in Alpha-Haloacetamides

The properties of alpha-haloacetamides are also influenced by their three-dimensional structure and conformational flexibility. The rotation around the C-N amide bond is restricted due to its partial double-bond character. Further rotational dynamics can be observed around other single bonds in the molecule.

| Compound Class | Rotational Barrier (kcal/mol) | Method of Determination | Reference |

| N-cycloalkenyl-N-benzyl α-haloacetamides | 10 - 18 | Variable-Temperature NMR | acs.org |

This table presents data on the rotational energy barriers measured for alpha-haloacetamide derivatives.

Cooperative Hydrogen Bonding Phenomena in Amide Chains

Amide groups, central to the structure of this compound, have the capacity to form hydrogen bonds, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. When multiple amide groups are arranged in a chain, these hydrogen bonds can exhibit cooperativity, meaning the strength of each individual hydrogen bond is enhanced by the presence of its neighbors. This phenomenon is a key factor in the structure and stability of peptides and other polymeric systems containing amide linkages. youtube.comnih.gov

Studies on linear chains of hydrogen-bonding formamides have demonstrated that the cooperative effect can be substantial. The hydrogen bonds located near the center of a chain are significantly stronger than those at the ends, with the cooperative effect on the strongest H-bonds approaching 200% of the strength of a simple dimer. researchgate.net This increased stability is not merely an electrostatic interaction but involves polarization of the electron density. researchgate.net As a hydrogen bond forms, the electron density shifts, which in turn strengthens the adjacent hydrogen bonds in the chain. youtube.comresearchgate.net

The vibrational frequencies of the groups involved in hydrogen bonding are also affected by this cooperativity. For instance, in chains of hydrogen-bonded formamides, the N-H and C=O stretching frequencies (amide I) show a greater shift to lower frequencies (red-shifted), and the C-N stretch/C-N-H bend (amide II) shifts to higher frequencies (blue-shifted) compared to non-hydrogen-bonded systems. wikipedia.org This indicates that the vibrations are more strongly coupled through the hydrogen bonds than through the covalent backbone. wikipedia.org

The table below summarizes key findings on hydrogen bond cooperativity in amide chains.

| Aspect of Cooperativity | Observation | Reference |

| Bond Strength | H-bonds in the center of a chain are significantly stronger than those at the ends. | researchgate.net |

| Mechanism | Involves polarization of electron density along the chain. | youtube.comresearchgate.net |

| Vibrational Spectra | Amide I and N-H stretches are red-shifted; Amide II is blue-shifted. | wikipedia.org |

| Coupling | Vibrational coupling is more effective through H-bonds than covalent bonds. | wikipedia.org |

Formation of Haloacetamides as By-products in Water Treatment Processes

Haloacetamides (HAcAms), including brominated species, are an emerging class of nitrogenous disinfection by-products (N-DBPs) that can form during water treatment processes such as chlorination and chloramination. rsc.org These compounds are of health concern, and their formation is influenced by several factors, including the source water quality and the treatment conditions.

The formation of haloacetamides occurs when disinfectants like chlorine or chloramines react with organic nitrogen precursors present in the water. rsc.org Dissolved organic nitrogen (DON) is a key indicator of the potential for HAcAm formation. rsc.org Studies have shown that during chloramination, monochloramine can be the source of nitrogen for the formation of nitrogenous DBPs, indicating that the formation of some haloacetamides is not solely dependent on the hydrolysis of haloacetonitriles. manac-inc.co.jp

The speciation of the resulting haloacetamides (i.e., the relative amounts of chlorinated, brominated, and mixed halo-species) is heavily dependent on the concentration of bromide in the raw water. rsc.org An increase in bromide concentration generally leads to a higher bromine incorporation factor, resulting in the formation of more brominated and bromo-chloro acetamides. manac-inc.co.jpmasterorganicchemistry.com The pH of the water also plays a role; for example, the formation of dihalogenated HAcAms has been observed to be higher at a higher pH during chlorination. masterorganicchemistry.com

Research in Japan found that at least one of six targeted haloacetamides was present in all drinking water samples tested, with total concentrations ranging from 0.3 to 3.8 µg/L. masterorganicchemistry.com A study on the Nakdong River in Korea found that the concentration of HAcAms formed after pre-chlorination was significantly higher in the summer (9.4–27.2 µg/L) than in the winter (1.4–3.5 µg/L). transformationtutoring.com

The table below presents data on the formation of various haloacetamides in different water sources after chlorination, as reported in a Japanese study.

| Haloacetamide Species | Detection Frequency (%) | Concentration Range (ng/L) | Mean Concentration (ng/L) |

| 2,2-dichloroacetamide (DCAcAm) | 100 | 180 - 2400 | 830 |

| 2-bromo-2-chloroacetamide (BCAcAm) | 98 | <20 - 1300 | 330 |

| 2,2-dibromoacetamide (DBAcAm) | 82 | <20 - 450 | 110 |

| 2,2,2-trichloroacetamide (TCAcAm) | 77 | <20 - 580 | 100 |

| 2-bromo-2,2-dichloroacetamide (BDCAcAm) | 48 | <20 - 160 | 30 |

| 2,2-dibromo-2-chloroacetamide (DBCAcAm) | 43 | <20 - 110 | 30 |

| Data adapted from a 2016 study on drinking water in Japan. masterorganicchemistry.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Bromo N Hexadecylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Bromo-N-hexadecylacetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the chemical environment of each atom in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the structure. The long hexadecyl chain produces a large, complex signal in the aliphatic region. The protons on the methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) are typically observed as a triplet, while the terminal methyl group (CH₃) also appears as a triplet. The methylene group adjacent to the bromine atom (Br-CH₂) shows a distinct singlet further downfield due to the deshielding effect of the electronegative bromine. A broad signal corresponding to the amide proton (N-H) is also a key feature.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide group appears at a characteristic downfield chemical shift. The carbon attached to the bromine (C-Br) is also found in a specific region, while the carbons of the long alkyl chain produce a cluster of signals in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like 2-bromo-N-(p-chlorophenyl) acetamide (B32628). irejournals.com Actual values may vary depending on the solvent and experimental conditions.

| Atom Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |

| -C(O)-CH₂-Br | ~4.0 | ~29-30 | Singlet (s) |

| -NH- | ~6.0-8.0 | N/A | Broad Singlet (br s) |

| -NH-CH₂- | ~3.2-3.4 | ~40 | Triplet (t) |

| -NH-CH₂-CH₂- | ~1.5-1.6 | ~29-30 | Multiplet (m) |

| -(CH₂)₁₂- | ~1.2-1.4 | ~22-32 | Multiplet (m) |

| -CH₂-CH₃ | ~1.2-1.4 | ~22 | Multiplet (m) |

| -CH₃ | ~0.8-0.9 | ~14 | Triplet (t) |

| -C(O)- | N/A | ~165-170 | N/A |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.eduemerypharma.com For this compound, COSY would show a clear correlation pathway along the entire hexadecyl chain, starting from the N-H proton coupling to the adjacent N-CH₂ protons, which in turn couple to the next CH₂ group, and so on, down to the terminal methyl group. emerypharma.com This confirms the linear connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduemerypharma.com This technique allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily resolved, proton signal. For instance, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal around 29-30 ppm, confirming the C-Br assignment. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J to ³J), which is vital for connecting different parts of the molecule. sdsu.edu Key HMBC correlations for this compound would include:

A cross-peak between the amide proton (N-H) and the carbonyl carbon (C=O).

Correlations from the protons of the N-CH₂ group to the carbonyl carbon.

Correlations from the protons of the Br-CH₂ group to the carbonyl carbon. These correlations definitively establish the bromoacetamide substructure and its linkage to the hexadecyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₈H₃₆BrNO), the expected monoisotopic mass is 361.19803 Da. guidechem.com The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two peaks of similar intensity separated by two mass units (M+ and M+2) for the molecular ion and any bromine-containing fragments.

Coupling chromatographic separation with mass spectrometric detection allows for the analysis of complex mixtures and provides high sensitivity and selectivity.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of this compound, a relatively non-volatile and thermally sensitive compound. A reversed-phase C18 column can be used to separate the compound from impurities before it enters the mass spectrometer for detection and identification. This technique is particularly valuable in proteomics research where the compound is used to label proteins.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for larger molecules, GC-MS can be employed for the analysis of this compound or its more volatile derivatives. nih.govnih.gov The mass spectrum obtained would reveal a distinct fragmentation pattern. Key fragmentation pathways would likely involve:

Alpha-cleavage on either side of the amide group.

Loss of a bromine radical (•Br), leading to a significant fragment. docbrown.info

McLafferty rearrangement, if applicable.

Systematic fragmentation of the long alkyl chain, producing a series of ions separated by 14 Da (corresponding to CH₂ groups).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Comments |

| 361/363 | [C₁₈H₃₆BrNO]⁺ | Molecular ion (M⁺) peak, showing characteristic Br isotope pattern. docbrown.info |

| 282 | [M - Br]⁺ | Loss of a bromine radical. docbrown.info |

| 240 | [C₁₆H₃₄N]⁺ | Cleavage of the bond between the carbonyl carbon and the CH₂Br group. |

| 121/123 | [BrCH₂CO]⁺ | Fragment containing the bromoacetyl group. |

| 57 | [C₄H₉]⁺ | Common fragment from alkyl chain cleavage. docbrown.info |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands:

N-H Stretch: A prominent band around 3300 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region due to the stretching of C-H bonds in the long alkyl chain. docbrown.info

C=O Stretch (Amide I band): A very strong, sharp absorption typically found in the range of 1640-1680 cm⁻¹ for secondary amides.

N-H Bend (Amide II band): Another characteristic amide band appearing around 1550 cm⁻¹.

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and potential isomers, thereby enabling accurate purity assessment. The choice of method is dictated by the physicochemical properties of the analyte, including its high molecular weight and lipophilicity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Its application is crucial for monitoring reaction progress during synthesis and for verifying the purity of the final product.

For purity assessment, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which effectively retains the long hexadecyl chain of the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the highly nonpolar analyte. Detection is commonly performed using a UV detector, with the wavelength set between 210 and 254 nm to monitor the amide chromophore. Purity levels are determined by calculating the peak area percentage of the main component relative to any impurities. It is recommended to aim for a purity of greater than 95% for most applications. In some cases, to improve peak shape and resolution, an acid like phosphoric acid or formic acid may be added to the mobile phase. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

| Column | C18, Reversed-Phase |

| Mobile Phase | Acetonitrile and Water |

| Elution | Gradient |

| Detector | UV (210-254 nm) |

| Purity Threshold | >95% |

| Mobile Phase Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) |

This table is a representation of typical starting conditions for method development.

Gas Chromatography (GC)

The analysis of this compound by Gas Chromatography (GC) presents challenges due to its high molecular weight and relatively low volatility. Direct injection can lead to thermal degradation in the injector port or on the column, resulting in poor peak shape and inaccurate quantification. Therefore, derivatization is often a necessary prerequisite for the successful GC analysis of long-chain N-alkyl-bromoacetamides and related compounds.

One common derivatization strategy for compounds containing active hydrogens, like the amide in this case, or for long-chain acids, is esterification to produce a more volatile and thermally stable derivative. nih.gov For halogenated compounds, GC coupled with an Electron Capture Detector (GC-ECD) offers high sensitivity. usamv.ro Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification of the analyte and any degradation products based on their mass spectra. nih.govscbt.com For instance, in the analysis of other long-chain molecules, derivatization to methyl esters followed by GC/MS analysis has proven effective. scbt.comyoutube.com While specific GC methods for this compound are not widely published, the general approach would involve derivatization to enhance volatility, followed by separation on a suitable capillary column and detection by ECD or MS.

Table 2: Potential Gas Chromatography Approaches for Long-Chain N-Alkyl-Bromoacetamides

| Step | Description | Rationale |

| Sample Preparation | Derivatization (e.g., esterification) | To increase volatility and thermal stability of the analyte. |

| Separation | Capillary GC | Provides high-resolution separation of components. |

| Detection | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | ECD offers high sensitivity to the bromine atom. MS provides structural confirmation. |

Multi-dimensional and Nano-scale Chromatography

For highly complex samples or for the separation of closely related isomers, multi-dimensional chromatography techniques offer significantly enhanced resolving power. irejournals.com Comprehensive two-dimensional gas chromatography (GC×GC), for example, couples two columns with different separation mechanisms, providing a much higher peak capacity than single-column GC. This can be particularly useful for separating this compound from structurally similar impurities that may co-elute in a one-dimensional system.

Similarly, multi-dimensional liquid chromatography (MDLC) combines different LC separation modes (e.g., ion exchange followed by reversed-phase) to resolve complex mixtures. While the primary application of these techniques is often in fields like proteomics and metabolomics, the principles are applicable to the stringent purity analysis of synthetic compounds.

Nano-scale chromatography, operating with much smaller column diameters and lower flow rates, provides increased sensitivity and reduced solvent consumption. This can be advantageous when only minute quantities of a sample are available for analysis. The coupling of nano-LC to mass spectrometry is a powerful tool for the detailed characterization of low-abundance analytes.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound, which serves as a crucial check of its identity and purity. youtube.com For this compound (C₁₈H₃₆BrNO), elemental analysis would typically involve the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This is most commonly achieved through combustion analysis.

In this method, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified by various detectors (e.g., thermal conductivity or infrared detectors). The mass percentages of C, H, and N in the original sample are then calculated from the amounts of the combustion products.

The experimentally determined mass percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its purity. For halogenated compounds like this compound, the analysis can be extended to include the determination of bromine (X in CHNX analysis).

Table 3: Theoretical Elemental Composition of this compound (C₁₈H₃₆BrNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 18 | 216.198 | 59.66 |

| Hydrogen | H | 1.008 | 36 | 36.288 | 10.02 |

| Bromine | Br | 79.904 | 1 | 79.904 | 22.05 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.87 |

| Oxygen | O | 15.999 | 1 | 15.999 | 4.42 |

| Total | 362.396 | 100.00 |

Note: The values are calculated based on standard atomic weights and may vary slightly depending on the values used.

Other techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be used for highly sensitive elemental analysis, particularly for trace element detection, although combustion analysis remains the standard for determining the bulk C, H, and N content of organic compounds.

Computational Chemistry Approaches in the Study of Long Chain Bromoacetamides

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For 2-Bromo-N-hexadecylacetamide, a key reaction is nucleophilic substitution at the carbon atom bonded to the bromine. oxfordsciencetrove.com Computational studies on similar bromoalkanes have shown that DFT can be used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. researchgate.netmdpi.com This allows for a detailed understanding of the reaction kinetics and the factors that influence them. For instance, the reaction of this compound with a nucleophile (Nu⁻) would likely proceed via an S(_N)2 mechanism, which can be computationally modeled to understand the stereochemistry and energetics of the process.

A hypothetical reaction coordinate for the S(_N)2 reaction of this compound with a generic nucleophile, as could be determined by DFT calculations, is presented below.

| Reaction Coordinate | Energy (kcal/mol) | Structure Description |

| Reactants | 0 | This compound + Nu⁻ |

| Transition State | +20.5 | Pentavalent carbon center with partial bonds to Br and Nu |

| Products | -15.2 | N-hexadecyl-substituted acetamide (B32628) + Br⁻ |

Note: The data in this table is illustrative and based on typical values for S(_N)2 reactions of bromoalkanes.

The long hexadecyl chain of this compound allows for a vast number of possible conformations. Understanding the preferred conformations is crucial as it can influence the molecule's physical properties and biological activity. DFT calculations can be used to perform a systematic conformational search to identify low-energy conformers and to construct a potential energy landscape. researchgate.netnih.gov For long-chain amides, it has been shown that the trans conformation of the amide bond is generally more stable. researchgate.netic.ac.uk The orientation of the alkyl chain can be influenced by subtle intramolecular interactions, which can be accurately modeled using DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The HOMO would likely be centered on the amide group and the bromine atom, indicating their electron-donating capabilities.

From the HOMO and LUMO energies, various reactivity parameters can be calculated. longdom.orgorientjchem.org These parameters provide a quantitative measure of the molecule's reactivity.

| Parameter | Definition | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (E(_HOMO)) | Energy of the highest occupied molecular orbital | -9.8 | Related to the ionization potential and electron-donating ability |

| LUMO Energy (E(_LUMO)) | Energy of the lowest unoccupied molecular orbital | -0.5 | Related to the electron affinity and electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E(_LUMO) - E(_HOMO) | 9.3 | Indicator of chemical reactivity; a larger gap implies greater stability |

| Ionization Potential (I) | -E(_HOMO) | 9.8 | Energy required to remove an electron |

| Electron Affinity (A) | -E(_LUMO) | 0.5 | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 5.15 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 4.65 | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve to illustrate the application of FMO theory.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govresearchgate.net For a molecule like this compound, with its long, flexible alkyl chain, MD simulations are essential for understanding its behavior in different environments, such as in solution or within a biological membrane. nih.govrsc.orgresearchgate.net

Given its amphiphilic nature, with a polar amide head group and a long nonpolar tail, this compound would be expected to interact with lipid bilayers. MD simulations can model these interactions at an atomic level, providing insights into how the molecule partitions into the membrane, its orientation and conformation within the bilayer, and its effect on membrane properties such as fluidity and thickness. nih.govuci.edu

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This is particularly useful in drug discovery for predicting the binding of a ligand to the active site of a protein. vu.edu.au For this compound, molecular docking could be employed to identify potential protein targets and to understand the molecular basis of its biological activity.

Docking studies involving amide-containing molecules have successfully predicted their binding modes to various enzymes. researchgate.netaip.orgacs.orgresearchgate.netnih.gov For this compound, the long alkyl chain could facilitate binding to proteins with hydrophobic pockets, while the bromoacetamide group could act as a reactive "warhead" to form a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition.

Predictive Modeling for Environmental Fate and Biological Impact Assessment

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to estimate the environmental fate and biological effects of chemicals based on their molecular structure. nih.goveuropa.eu These models are crucial for assessing the potential risks of new compounds without extensive experimental testing.

For this compound, QSAR models could be used to predict its toxicity to various organisms. researchgate.netnih.govresearchgate.net Descriptors such as the octanol-water partition coefficient (logP), which can be calculated from the molecular structure, are often used in these models to predict a compound's bioaccumulation potential. Similarly, models for environmental fate can predict properties like biodegradability, soil sorption, and atmospheric persistence. epa.govmdpi.comrsc.orgdntb.gov.ua

Human Toxicity Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models are prominent computational tools used to predict the toxicity of chemicals. nih.gov These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing the physicochemical properties and structural features of a series of compounds with known toxicities, QSAR models can establish mathematical relationships that can then be used to predict the toxicity of untested chemicals. nih.gov

For a molecule like this compound, a QSAR model for human toxicity would consider several key molecular descriptors:

Lipophilicity: The long hexadecyl chain imparts significant lipophilicity to the molecule. This property is often correlated with increased absorption and distribution into fatty tissues, which can lead to bioaccumulation and long-term toxicity. The octanol-water partition coefficient (logP) is a common descriptor used to quantify lipophilicity.

Electrophilicity: The presence of the bromine atom on the alpha-carbon of the acetamide group makes this site electrophilic. This electrophilicity suggests a potential for the molecule to react with nucleophilic sites in biological macromolecules such as DNA and proteins, which is a common mechanism of toxicity for alkylating agents.

Machine learning algorithms are increasingly being used to develop more sophisticated toxicity prediction models. nih.gov These models can handle large and complex datasets and can identify non-linear relationships between molecular structure and toxicity that may be missed by traditional QSAR models. nih.gov For this compound, a machine learning model could be trained on a dataset of structurally similar compounds with known toxicological profiles to predict a range of endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity. nih.gov

Table 1: Key Molecular Descriptors for Human Toxicity Prediction of this compound

| Descriptor | Structural Feature | Predicted Toxicological Relevance |

| Lipophilicity (High logP) | Long hexadecyl alkyl chain | Potential for bioaccumulation and enhanced membrane permeability |

| Electrophilicity | α-bromoacetamide moiety | Potential for covalent binding to biological macromolecules (DNA, proteins) |

| Molecular Weight | C18H36BrNO | Influences absorption, distribution, metabolism, and excretion (ADME) properties |

| Hydrogen Bonding Capacity | Amide group | Can participate in interactions with biological targets |

Ecotoxicity Prediction Models

Similar to human toxicity models, QSAR models are also widely used to predict the ecotoxicity of chemicals, assessing their potential harm to aquatic and terrestrial organisms. For this compound, ecotoxicity models would focus on endpoints relevant to environmental species, such as acute toxicity to fish, daphnids, and algae.

The key molecular descriptors used in ecotoxicity QSARs are often similar to those used in human toxicity models, but their weighting and interpretation may differ.

Hydrophobicity: In an aquatic environment, high hydrophobicity, as is expected for this compound, can lead to strong adsorption to sediment and organic matter, reducing its bioavailability in the water column but potentially posing a risk to benthic organisms. It also indicates a potential for bioconcentration in aquatic organisms.

Reactivity: The electrophilic nature of the α-bromoacetamide group is a key factor in predicting its reactivity with biological molecules in environmental organisms. This reactivity can lead to acute toxic effects.

Biodegradability: The long alkyl chain is generally susceptible to biodegradation, but the presence of the bromine atom and the amide linkage may influence the rate and pathway of degradation. Computational models can predict the likelihood of a compound to be readily biodegradable or persistent in the environment.

Table 2: Parameters for Ecotoxicity Prediction of this compound

| Ecotoxicity Parameter | Predicted Influence of this compound's Structure |

| Aquatic Toxicity | High hydrophobicity suggests potential for bioconcentration in aquatic life. The reactive bromo-acetyl group may cause acute toxicity. |

| Bioaccumulation Factor (BCF) | The long alkyl chain leads to a high predicted BCF. |

| Persistence | The long alkyl chain may be biodegradable, but the overall persistence will depend on the environmental conditions and the microbial populations present. |

| Soil Adsorption Coefficient (Koc) | High hydrophobicity suggests strong adsorption to soil and sediment. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and to predict its reactivity and intermolecular interactions. mdpi.com The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface of a molecule.

For this compound, an MEP analysis would reveal the following key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential would be concentrated around the electronegative oxygen and nitrogen atoms of the amide group. These areas represent sites that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of positive electrostatic potential would be located around the hydrogen atoms, particularly the amide hydrogen, making them potential hydrogen bond donors. A region of positive potential, known as a σ-hole, is also expected on the bromine atom along the extension of the C-Br bond, making it a potential site for halogen bonding interactions. mdpi.com

Neutral Potential (Green): The long hexadecyl chain would be characterized by a largely neutral electrostatic potential, consistent with its nonpolar, hydrophobic nature.

Biological Interactions and Mechanistic Insight of 2 Bromo N Hexadecylacetamide

In Vitro Biochemical and Pharmacological Assays for Mechanism of Action Studies

The in vitro evaluation of 2-Bromo-N-hexadecylacetamide is fundamental to elucidating its molecular mechanisms of action. Such assays provide a controlled environment to study its direct effects on purified biological components, away from the complexity of a cellular system.

Enzyme Inhibition and Activation Studies

The structure of this compound, featuring an electrophilic bromo-acetyl group, suggests its potential as a covalent modifier of enzymes. The bromine atom can act as a leaving group in a nucleophilic substitution reaction, allowing the acetamide (B32628) moiety to form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within an enzyme's active or allosteric site. This irreversible binding can lead to either inhibition or, less commonly, activation of the enzyme.

While the general reactivity of α-halo-acetamides is well-established, specific enzyme inhibition or activation studies for this compound are not extensively detailed in the public domain. However, based on its chemical properties, it is hypothesized that this compound could target enzymes with accessible nucleophiles in hydrophobic binding pockets, given the long hexadecyl chain.

Table 1: Potential Enzyme Targets and Rationale for Interaction with this compound

| Enzyme Class | Rationale for Potential Interaction | Predicted Outcome |

| Cysteine Proteases | The active site contains a highly nucleophilic cysteine residue. | Inhibition |

| Kinases | Cysteine residues in or near the ATP-binding pocket can be targeted by covalent inhibitors. | Inhibition |

| Deubiquitinating Enzymes (DUBs) | Many DUBs are cysteine proteases. | Inhibition |

| Glutathione (B108866) S-Transferases (GSTs) | These enzymes bind electrophilic substrates. | Inhibition/Substrate |

Further research employing kinetic assays would be necessary to determine specific enzyme targets, calculate inhibitory potencies (e.g., IC₅₀ values), and understand the mode of action (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Ligand-Target Profiling

Information regarding the specific binding of this compound to cellular receptors is currently limited. Ligand-target profiling studies, which screen a compound against a broad panel of receptors, have not been published for this specific molecule. However, its amphiphilic nature, with a long lipid tail and a polar headgroup, suggests potential interactions with membrane-associated receptors. The hexadecyl chain could facilitate insertion into the lipid bilayer, increasing the local concentration of the compound near transmembrane receptor domains.

Covalent modification of accessible nucleophilic residues on the extracellular or intracellular domains of receptors could lead to altered receptor signaling. Techniques such as affinity chromatography, where a derivatized version of the compound is used to pull down interacting proteins, or advanced proteomic approaches, could identify specific receptor targets.

Cellular Bioassays for Functional Assessment

Cellular assays are critical for understanding the functional consequences of a compound's biochemical activities within a living system. Studies on haloacetamides provide a framework for the likely cellular effects of this compound.

Cytotoxicity and Genotoxicity Investigations of Haloacetamides

Haloacetamides, as a class of disinfection byproducts, have been the subject of cytotoxicity and genotoxicity studies. These investigations reveal that the toxicity of haloacetamides is often related to the nature of the halogen, with the leaving group tendency following the order I > Br >> Cl. This suggests that bromoacetamides are significantly more cytotoxic and genotoxic than their chloro-analogs.

The cytotoxicity of these compounds is thought to be mediated by their ability to act as alkylating agents, reacting with cellular nucleophiles such as protein thiols. This can lead to enzyme inactivation, disruption of cellular signaling, and induction of oxidative stress. The long hexadecyl chain of this compound would likely enhance its ability to interact with and disrupt cellular membranes, potentially contributing to its cytotoxic effects at higher concentrations.

Genotoxicity studies on haloacetamides have shown that they can induce DNA damage. While direct interaction with DNA is possible, it is more likely that the genotoxic effects are a secondary consequence of cellular stress, such as the generation of reactive oxygen species (ROS).

Table 2: Summary of Cytotoxicity and Genotoxicity Findings for Haloacetamides

| Compound Class | Cytotoxicity Ranking | Genotoxicity Ranking | Putative Mechanism |

| Monohaloacetamides | Iodoacetamide > Bromoacetamide > Chloroacetamide | Iodoacetamide > Bromoacetamide > Chloroacetamide | Alkylation of cellular nucleophiles, oxidative stress. |

| Dihaloacetamides | Dependent on halogen combination | Dependent on halogen combination | Presence of a good leaving group (I or Br) is critical for activity. |

| Trihaloacetamides | Variable | Variable | Structure-activity relationships are complex. |

Impact on Cellular Pathways (e.g., Ubiquitin Signaling, Ferroptosis)

The electrophilic nature of this compound and related compounds suggests they could interfere with critical cellular signaling pathways.

Ubiquitin Signaling: The ubiquitin-proteasome system is central to maintaining protein homeostasis and is involved in a vast array of cellular processes. Deubiquitinating enzymes (DUBs), many of which are cysteine proteases, are key regulators of this pathway. Covalent inhibitors, including those with a bromo-acetamide warhead, can target DUBs. While direct evidence for this compound impacting ubiquitin signaling is lacking, its potential to inhibit DUBs could lead to alterations in protein ubiquitination and subsequent degradation, affecting pathways regulated by protein turnover, such as cell cycle progression and apoptosis.

Ferroptosis: Recent studies have indicated that haloacetamides can induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. This process is often linked to the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4). The generation of ROS by bromoacetamides can contribute to lipid peroxidation. Furthermore, haloacetamides have been shown to activate the NRF2/PPARγ pathway, which is involved in the cellular response to oxidative stress and can modulate ferroptosis. The lipophilic nature of this compound may enhance its ability to interact with cellular membranes, the primary site of lipid peroxidation in ferroptosis.

Interaction with Biological Macromolecules (e.g., Proteins, Lipids)

The biological effects of this compound are ultimately determined by its interactions with biological macromolecules.

As a reactive electrophile, this compound is known to covalently modify proteins. This property has been exploited in proteomics, where it can be used as a chemical probe to label proteins. Following treatment of cells or cell lysates with the compound, modified proteins can be identified using mass spectrometry. This approach allows for the identification of potential cellular targets. The specific amino acid residues modified can also be pinpointed, providing insight into the binding sites and the mechanism of action.

The long hexadecyl chain imparts significant hydrophobicity to the molecule, suggesting a strong propensity for interaction with lipids. This can lead to its incorporation into cellular membranes, altering their physical properties such as fluidity and permeability. Such interactions can disrupt the function of membrane-embedded proteins and contribute to cytotoxicity. Fluorescence spectroscopy studies have indicated that related compounds can significantly alter membrane properties.

Table 3: Interacting Biomolecules and Methods of Study

| Biomolecule | Type of Interaction | Method of Study | Potential Consequence |

| Proteins | Covalent modification (alkylation) of nucleophilic residues (e.g., Cys, His, Lys). | Mass Spectrometry-based Proteomics, Western Blot with specific antibodies. | Enzyme inhibition/activation, disruption of protein-protein interactions, altered signaling. |

| Lipids | Insertion into lipid bilayers. | Fluorescence Spectroscopy, Model membrane studies. | Altered membrane fluidity and permeability, modulation of membrane protein function. |

Hydrophobic Interactions of Long Alkyl Chains with Biological Systems

The this compound molecule possesses a long hexadecyl (C16) alkyl chain, which is a defining feature that governs its interaction with biological systems. This extended hydrocarbon tail confers significant hydrophobicity to the molecule, driving it to associate with nonpolar environments. In aqueous biological milieus, hydrophobic molecules like this compound tend to minimize their contact with water. This property is fundamental to its partitioning into lipid-rich structures such as cell membranes and lipoproteins.

Effects on Protein Conformation and Stability

This compound is utilized as a biochemical probe to investigate protein interactions and modifications. Its utility stems from the reactive bromoacetyl group, which can form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the epsilon-amino group of lysine. This covalent modification allows for the stable labeling of proteins, facilitating their identification and characterization in complex biological samples through techniques like mass spectrometry.

Beyond simple labeling, the covalent attachment of the bulky and hydrophobic N-hexadecylacetamide moiety can induce significant changes in protein conformation and stability. The introduction of this large lipophilic group can disrupt the native tertiary and quaternary structure of a protein by interfering with existing hydrophobic and van der Waals interactions or by introducing new, non-native ones. This can lead to a loss of biological activity, altered substrate binding, or changes in protein-protein interactions. The specific effects on a given protein will depend on the site of modification and the protein's intrinsic structural properties.

| Study Focus | Key Finding | Methodological Application |

|---|---|---|

| Protein Labeling | Effectively labels proteins for mass spectrometry analysis. | Identification of post-translational modifications. |

| Protein Interaction Studies | Forms stable covalent bonds with nucleophilic amino acid residues. | Used as a biochemical tool to probe protein structure and function. |

Developmental Toxicity Studies in Model Organisms

Studies on bromoacetamide have demonstrated significant developmental toxicity in zebrafish embryos. nih.govfrontiersin.org Exposure to BAcAm resulted in increased mortality, a higher rate of malformations, decreased hatching rates, and reduced body length. nih.govfrontiersin.org Furthermore, it inhibited the locomotor capacity of the developing embryos. nih.govfrontiersin.org Mechanistically, the developmental toxicity of bromoacetamide was found to be linked to the disruption of thyroid hormone homeostasis. nih.govfrontiersin.org BAcAm exposure led to an elevation in the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4), while down-regulating the T3/T4 ratios. nih.govfrontiersin.org It also caused changes in the mRNA expression of genes related to thyroid hormone regulation and down-regulated the expression of thyroid hormone receptors (TRα and TRβ). nih.govfrontiersin.org

While these findings are for bromoacetamide, the presence of the same reactive bromoacetamide group in this compound suggests a potential for similar mechanisms of toxicity. The addition of the long N-hexadecyl chain would significantly alter the physicochemical properties of the molecule, primarily increasing its lipophilicity. This could enhance its ability to cross cell membranes and accumulate in lipid-rich tissues of the developing organism, potentially exacerbating its toxicity or leading to different toxicokinetic profiles. However, without direct experimental data, these remain plausible hypotheses.

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Mortality Rate | Significantly increased upon exposure. | nih.govfrontiersin.org |

| Malformation Rate | Significantly increased upon exposure. | nih.govfrontiersin.org |

| Hatching Rate | Decreased upon exposure. | nih.govfrontiersin.org |

| Body Length | Decreased upon exposure. | nih.govfrontiersin.org |

| Locomotor Capacity | Inhibited in exposed embryos. | nih.govfrontiersin.org |

| Thyroid Hormone Levels | Elevated TSH, T3, and T4 levels. | nih.govfrontiersin.org |

| Thyroid Hormone Receptor Expression | Down-regulated mRNA expression of TRα and TRβ. | nih.govfrontiersin.org |

Enzymatic Hydrolysis Pathways in Biota

Specific studies detailing the enzymatic hydrolysis of this compound in biota have not been identified. However, based on its chemical structure, a probable metabolic pathway can be inferred from the known metabolism of related compounds, such as N-acylamides and long-chain fatty acids.

The degradation of this compound in biological systems is likely to proceed via the hydrolysis of the amide bond. This reaction would separate the molecule into two components: 2-bromoacetic acid and hexadecylamine (B48584). The enzymatic hydrolysis of N-acyl amides is a known biological process. wikipedia.org A key enzyme involved in the degradation of a variety of endogenous N-acyl amides is fatty acid amide hydrolase (FAAH). wikipedia.org This enzyme catalyzes the hydrolysis of N-acyl ethanolamines and N-acyl taurines into their constituent fatty acids and amines. wikipedia.org It is plausible that FAAH or other amidases could act on this compound, cleaving the amide linkage.

Environmental Behavior and Transformation Pathways of Long Chain Amides

Persistence and Distribution in Environmental Compartments (Soil, Water, Atmosphere)

Biodegradation and Biotransformation Mechanisms

The breakdown of long-chain amides in the environment can occur through biological processes, primarily driven by microbial activity.

The biodegradability of long-chain amides is variable. Generally, compounds with long, hydrophobic alkyl chains, such as the hexadecyl group in 2-Bromo-N-hexadecylacetamide, are considered to be poorly biodegradable. acs.org However, the amide bond itself can be a site for microbial attack. The introduction of cleavable groups like amide linkages into surfactant molecules has been shown to improve their biodegradability. researchgate.net Therefore, while the long alkyl chain may hinder rapid degradation, microbial communities in soil and water could potentially break down this compound over time.

Enzymes, particularly amidases, play a crucial role in the biotransformation of amides. These enzymes catalyze the hydrolysis of the amide bond, breaking the molecule into a carboxylic acid and an amine. This enzymatic cleavage is a key step in the degradation pathway of many amide-containing compounds. researchgate.net For this compound, this process would yield bromoacetic acid and hexadecylamine (B48584). The efficiency of this enzymatic cleavage in natural environments would depend on the presence of suitable microbial populations and the specific enzymes they produce.

Chemical Degradation and Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

In addition to biological breakdown, this compound can undergo chemical degradation in the environment.

The primary abiotic degradation process for amides is hydrolysis. The amide bond is generally stable but can be cleaved under forcing conditions such as strong acids or bases.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon.

Both pathways result in the formation of a tetrahedral intermediate that then breaks down to form a carboxylic acid derivative and an amine. The rate of hydrolysis is influenced by pH and temperature. The presence of the bromine atom on the alpha-carbon may also affect the reactivity of the amide bond.

Bioaccumulation and Ecological Impact Assessment in Aquatic Systems

The potential for bioaccumulation is a significant concern for hydrophobic compounds like this compound. Its long alkyl chain suggests a high octanol-water partition coefficient (Kow), indicating a tendency to accumulate in the fatty tissues of aquatic organisms. Studies on freshwater sponges have shown that they can accumulate pollutants, and while specific data on this compound is absent, related long-chain amides have been identified in these organisms. mn.gov The accumulation of such compounds can lead to their transfer through the food chain, potentially impacting higher trophic levels. acs.orgresearchgate.net The ecological impact of fatty acid amides has been noted in the context of harmful algal blooms, where they have been shown to be toxic to fish. researchgate.net

Below is a table summarizing the potential for bioaccumulation in different aquatic species based on the general behavior of long-chain amides.

| Aquatic Species | Potential for Bioaccumulation | Potential Trophic Transfer |

| Freshwater Sponges | High | Potential transfer to organisms that feed on sponges |

| Fish | Moderate to High | Potential to biomagnify in predatory fish |

| Invertebrates | Moderate | Can be a vector for transfer to higher trophic levels |

Risk Assessment and Environmental Management Strategies

A comprehensive environmental risk assessment for this compound would require more specific data on its persistence, toxicity, and bioaccumulation potential. researchgate.net However, based on the characteristics of long-chain amides, a precautionary approach is warranted. Management strategies should focus on minimizing its release into the environment. This includes proper disposal of industrial waste containing this compound and considering its environmental fate when used in any application. The potential for the formation of carcinogenic N-nitroso compounds from the reaction of amides with nitrites in the environment is another area that warrants consideration in a full risk assessment. ca.gov

The following table outlines key areas for a future risk assessment of this compound.

| Assessment Area | Key Considerations |

| Persistence | Half-life in soil, water, and sediment. |

| Bioaccumulation | Bioconcentration factor (BCF) in various aquatic species. |

| Toxicity | Acute and chronic toxicity to representative aquatic organisms. |

| Degradation Products | Identification and toxicity of breakdown products like bromoacetic acid and hexadecylamine. |

Future Research Directions and Broader Academic Implications

Exploration of Novel Synthetic Methodologies for Structurally Diverse Derivatives

The synthesis of 2-Bromo-N-hexadecylacetamide typically involves the bromination of N-hexadecylacetamide. This reaction is conducted under controlled conditions to ensure selective bromination at the 2-position of the acetamide (B32628) group. Common methods employ bromine or other brominating agents in a suitable solvent like dichloromethane (B109758) at low temperatures to prevent over-bromination.

Future research will likely focus on developing more efficient and environmentally friendly synthetic routes. This could involve exploring novel catalysts to improve reaction yields and reduce waste. Furthermore, the synthesis of structurally diverse derivatives by modifying the alkyl chain length and introducing various functional groups will be a key area of investigation. These modifications could lead to compounds with tailored properties for specific applications. For instance, altering the hydrophobicity of the alkyl chain can influence the compound's interaction with biological membranes.

Advanced Mechanistic Studies on Biological Targets and Pathways

This compound has garnered attention for its biological activity, which is linked to its ability to interact with specific molecular targets such as proteins and enzymes. The presence of the bromine atom facilitates the formation of covalent bonds with nucleophilic sites on these target molecules, leading to alterations in their structure and function. This interaction can subsequently affect various cellular pathways.

Advanced mechanistic studies are crucial to fully elucidate the biological effects of this compound. Future research should aim to identify the specific proteins and enzymes that interact with this compound. Techniques such as proteomics can be employed to identify these molecular targets. Understanding these interactions at a molecular level will provide valuable insights into the compound's mechanism of action and its potential as a biochemical tool for studying cellular processes.

Integration of In Silico and Experimental Approaches for Compound Design and Optimization

The integration of computational and experimental methods offers a powerful strategy for the design and optimization of this compound derivatives. In silico approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of the compound and its analogs to specific biological targets. These computational studies can help prioritize the synthesis of compounds with the most promising predicted activity.

For example, molecular docking studies could be used to screen a virtual library of this compound derivatives against a known protein target. The most promising candidates from the in silico screening could then be synthesized and evaluated experimentally. This iterative process of computational design, synthesis, and biological testing can significantly accelerate the discovery of new compounds with enhanced activity and specificity.

Comprehensive Environmental Risk Assessment and Remediation Strategies

As with any chemical compound, a thorough assessment of the environmental fate and potential risks of this compound and its derivatives is essential. Regulatory bodies like the EPA conduct assessments to determine the potential for chemicals to pose a risk to human health and the environment. epa.gov These assessments involve a critical review of available studies, identification of health and environmental effects, and characterization of exposure-response relationships. epa.gov

Future research should focus on the biodegradability of these compounds and their potential for bioaccumulation. Studies on the toxicity of this compound to various organisms are also necessary to establish a comprehensive environmental risk profile. In the event of environmental contamination, the development of effective remediation strategies will be crucial. These could include bioremediation approaches that utilize microorganisms to break down the compound into less harmful substances.

Potential Applications in Chemical Biology and Material Science

The unique properties of this compound make it a promising candidate for applications in both chemical biology and material science. In chemical biology, its ability to covalently modify proteins can be exploited for proteomics research, such as identifying post-translational modifications.